

Crystallographic Analysis of Nickel Ammonium Sulphate Hexahydrate: A Technical Guide

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Compound of Interest

Compound Name: Nickel ammonium sulphate

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This technical guide provides a comprehensive overview of the crystal system and lattice parameters of **nickel ammonium sulphate** hexahydrate, $(\text{NH}_4)_2\text{Ni}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$. This compound, a member of the Tutton salt family, is of interest for its well-defined crystal structure and applications in areas such as electroplating.^[1] This document details the crystallographic data, the experimental protocols for its determination, and a visual representation of the analytical workflow.

Crystal System and Lattice Parameters

Nickel ammonium sulphate hexahydrate crystallizes in the monoclinic system.^{[1][2]} The space group is consistently reported as $P2_1/a$ or its equivalent setting $P2_1/c$.^{[2][3]} The crystal structure consists of an octahedrally coordinated nickel ion, $[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$, along with ammonium (NH_4^+) and sulphate (SO_4^{2-}) ions, which are linked through a network of hydrogen bonds.^{[1][2]}

Quantitative Crystallographic Data

The lattice parameters for **nickel ammonium sulphate** hexahydrate have been determined through single-crystal X-ray diffraction studies. A summary of reported values is presented in Table 1 for comparative analysis. Minor variations in the parameters can be attributed to different experimental conditions or refinement methods.

a (Å)	b (Å)	c (Å)	β (°)	Space Group	Reference
9.181	12.459	6.239	106.95	P 1 2 ₁ /a 1	[4]
9.181	12.459	6.239	106.95	P2 ₁ /a	[2]
6.2351	12.451	9.1798	106.88	P2 ₁ /c	[3]

Note: The space groups P2₁/a and P2₁/c are different settings of the same space group (No. 14). The choice of setting affects the cell parameters a, c, and β .

Experimental Protocols

The determination of the crystal structure and lattice parameters of **nickel ammonium sulphate** relies predominantly on single-crystal X-ray diffraction (SC-XRD). This non-destructive technique provides precise information about the unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the crystal.[\[5\]](#)[\[6\]](#)

Synthesis and Crystal Growth

High-quality single crystals are essential for accurate SC-XRD analysis.[\[7\]](#) **Nickel ammonium sulphate** hexahydrate crystals are typically grown from aqueous solutions.

Protocol for Crystal Growth (Slow Evaporation Method):

- **Solution Preparation:** Prepare a saturated aqueous solution by dissolving stoichiometric amounts of nickel(II) sulphate hexahydrate (NiSO₄·6H₂O) and ammonium sulphate ((NH₄)₂SO₄) in deionized water.[\[8\]](#)[\[9\]](#) Gentle heating and stirring can aid dissolution.[\[4\]](#)
- **Filtration:** Filter the resulting solution using a Whatman filter paper to remove any insoluble impurities.[\[4\]](#)
- **Crystallization:** Transfer the clear solution to a clean beaker. Cover the beaker with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent at a constant temperature (e.g., room temperature).[\[4\]](#)[\[7\]](#)

- Harvesting: After a period of several days to a week, well-formed, transparent, green or bluish-green crystals suitable for diffraction can be harvested from the solution.[1][4]

Single-Crystal X-ray Diffraction (SC-XRD)

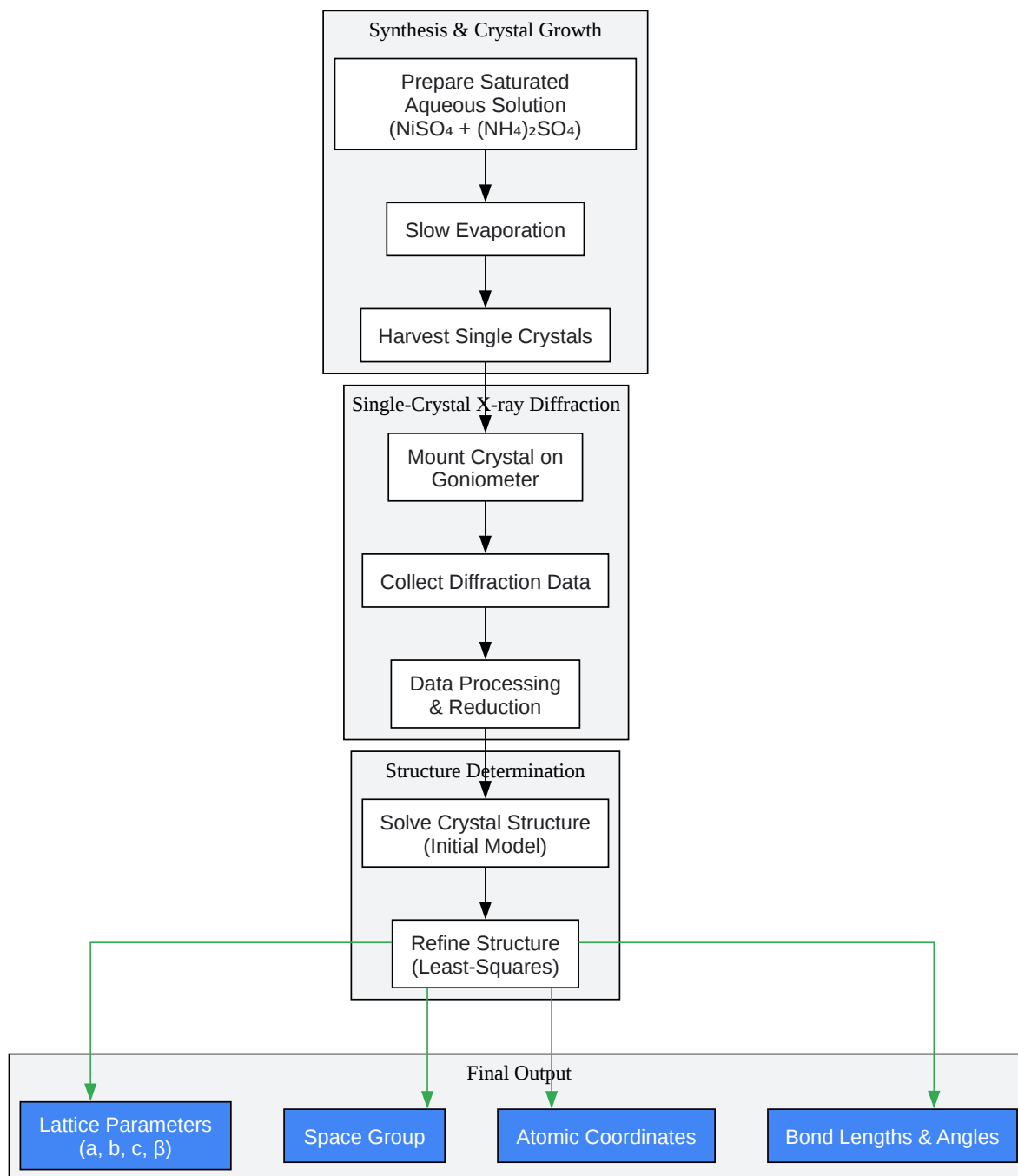
The following protocol outlines the key steps in determining the crystal structure from a harvested single crystal.

Protocol for SC-XRD Analysis:

- Crystal Selection and Mounting: A suitable single crystal (typically < 0.3 mm in its largest dimension, transparent, and without visible defects) is selected under a microscope.[7] The crystal is mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument consists of an X-ray source (e.g., Mo K α or Cu K α radiation), a goniometer to orient the crystal, and a detector.[5][6] The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations of the atoms.[6] A series of diffraction images are collected as the crystal is rotated through various angles.[5]
- Data Reduction: The raw diffraction data are processed to measure the intensity and position of each diffraction spot. Corrections for experimental factors are applied.[6] This step yields a list of indexed reflections (hkl) and their corresponding intensities.
- Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.[5] This initial model is then refined using least-squares methods, which adjust the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[3][10] The final output includes the precise lattice parameters, atomic coordinates, bond lengths, and bond angles.

Visualization of Experimental Workflow

The logical progression from material synthesis to final crystallographic data can be visualized as a clear workflow. The following diagram illustrates the key stages in the experimental determination of the crystal structure of **nickel ammonium sulphate**.



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- To cite this document: BenchChem. [Crystallographic Analysis of Nickel Ammonium Sulphate Hexahydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8701638#crystal-system-and-lattice-parameters-of-nickel-ammonium-sulphate]

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